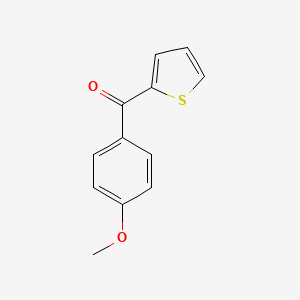

2-(4-Methoxybenzoyl)thiophene

描述

Overview and Significance in Chemical Sciences

2-(4-Methoxybenzoyl)thiophene is a heterocyclic organic compound that has attracted considerable interest in various scientific fields, particularly in medicinal chemistry and materials science. Its chemical structure consists of a thiophene (B33073) ring attached to a 4-methoxybenzoyl group at the 2-position. This combination of an electron-rich thiophene moiety and an electron-donating methoxy-substituted benzoyl group results in a versatile molecular scaffold with unique electronic and steric properties.

The significance of this compound in the chemical sciences stems from its role as a key building block in the synthesis of more complex molecules. chemimpex.com Its structure allows for various chemical modifications, enabling the development of novel compounds with specific properties. chemimpex.com Researchers have explored its use in the development of advanced materials, such as organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.comchemimpex.com The thiophene ring enhances its electronic properties, making it a suitable candidate for these technologies. chemimpex.com

In medicinal chemistry, thiophene derivatives, including this compound, are recognized for their diverse biological activities. Studies have indicated that compounds with thiophene moieties can exhibit properties such as anticancer and anti-inflammatory effects. chemimpex.com The ability to functionalize the core structure of this compound makes it a valuable intermediate in the synthesis of potentially therapeutic agents. chemimpex.com

The synthesis of this compound is often achieved through methods like the Friedel-Crafts acylation, where a thiophene derivative reacts with 4-methoxybenzoyl chloride. It can undergo various chemical reactions, including oxidation to form sulfoxides or sulfones, and reduction to yield corresponding alcohols or thiols.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H10O2S | chemeo.comscbt.comthermofisher.com |

| Molecular Weight | 218.27 g/mol | chemeo.comscbt.com |

| Appearance | White to gray to brown crystalline powder | chemimpex.comtcichemicals.com |

| Melting Point | 72 - 75 °C | chemimpex.com |

| Density | 1.205 g/cm³ | |

| CAS Number | 4160-63-8 | chemeo.comscbt.comthermofisher.com |

Contextualization within Thiophene Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C4H4S. numberanalytics.com It is an aromatic compound, similar in structure to furan (B31954) and pyrrole. numberanalytics.com The presence of the sulfur atom influences its electronic properties, making it more reactive than benzene (B151609) in certain electrophilic substitution reactions. numberanalytics.com

Thiophene and its derivatives are important building blocks in organic synthesis. numberanalytics.com They are used to create a wide range of complex molecules, including pharmaceuticals and materials for organic electronics. numberanalytics.com The chemistry of thiophene is characterized by reactions such as electrophilic substitution and metal-catalyzed cross-coupling. numberanalytics.com

This compound is a specific derivative of thiophene, where a 4-methoxybenzoyl group is attached to the thiophene ring. This substitution significantly influences the reactivity and properties of the parent thiophene ring. The benzoyl group, being an electron-withdrawing group, can affect the electron density of the thiophene ring, while the methoxy (B1213986) group on the phenyl ring is electron-donating.

The synthesis of 2-aroylbenzo[b]thiophenes, a class of compounds related to this compound, can be achieved through methods like the one-pot reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones. rsc.org Another common synthetic route is the Gewald reaction, which is used to prepare polysubstituted 2-aminothiophenes. thieme-connect.com The synthesis of this compound itself can be accomplished through a Friedel-Crafts acylation reaction.

The study of this compound and its derivatives contributes to the broader understanding of thiophene chemistry, particularly in the exploration of how different substituents affect the reactivity and potential applications of the thiophene core.

Historical Perspectives and Early Discoveries of Thiophene Derivatives

Thiophene was first discovered in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar. wikipedia.orgslideshare.net Meyer's discovery came from observing that a blue dye, indophenin, was formed when isatin (B1672199) was mixed with sulfuric acid and crude benzene, a reaction he later determined was due to the presence of thiophene, not benzene itself. wikipedia.org The name "thiophene" is derived from the Greek words "theion" (sulfur) and "phaino" (to shine), alluding to its discovery in the context of a color reaction.

Initially considered an impurity, the unique properties of thiophene soon established it as an important compound in organic chemistry. numberanalytics.com The close resemblance of its physical and chemical properties to benzene was a subject of significant early interest. britannica.com

The development of synthetic methods for thiophene and its derivatives was a crucial step in advancing its chemistry. Meyer himself reported the first synthesis of thiophene in the same year of its discovery, involving acetylene (B1199291) and elemental sulfur. wikipedia.org Other classical methods for preparing thiophenes include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfiding agent like phosphorus pentasulfide (P4S10). wikipedia.org The Volhard–Erdmann cyclization is another historical method for thiophene synthesis. wikipedia.org

The exploration of thiophene chemistry led to the synthesis of a vast number of derivatives. These derivatives have found applications in various fields, including the development of dyes and pharmaceuticals. numberanalytics.comchemicalbook.com For instance, some thiophene derivatives occur naturally as plant pigments. britannica.com The antihistamine methapyrilene (B1676370) is an example of a synthetic pharmaceutical containing a thiophene nucleus. britannica.com

The discovery and subsequent research into thiophene and its derivatives laid the foundation for the investigation of specific compounds like this compound, which is a product of the continued exploration of the rich and versatile chemistry of the thiophene ring system.

Structure

3D Structure

属性

IUPAC Name |

(4-methoxyphenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVBFEMQEUXVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194425 | |

| Record name | p-Anisyl thiophen-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-63-8 | |

| Record name | (4-Methoxyphenyl)-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisyl thiophen-2-yl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4160-63-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisyl thiophen-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisyl thiophen-2-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Methoxybenzoyl)thiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QQ887QUG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies of 2 4 Methoxybenzoyl Thiophene

Friedel-Crafts Acylation Approaches

The most common and direct method for synthesizing 2-(4-Methoxybenzoyl)thiophene is through Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene (B33073) ring.

Reaction of Thiophene with 4-Methoxybenzoyl Chloride

The standard synthesis of this compound involves the reaction of thiophene with 4-methoxybenzoyl chloride. This reaction is typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In this process, the Lewis acid activates the 4-methoxybenzoyl chloride, generating a highly electrophilic acylium ion. The electron-rich thiophene ring then attacks this electrophile, preferentially at the C2 position due to the stabilizing effect of the sulfur atom on the adjacent carbocation intermediate. A subsequent deprotonation step restores the aromaticity of the thiophene ring, yielding the final product, this compound. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent deactivation of the Lewis acid catalyst.

Variations and Optimized Conditions for Friedel-Crafts Acylation

Several variations and optimizations of the Friedel-Crafts acylation have been developed to improve yields and selectivity. Controlling the reaction temperature is crucial; maintaining temperatures between 0–25°C helps to prevent side reactions such as over-acylation or decomposition of the thiophene ring.

Alternative Lewis acids have also been employed to catalyze the reaction. While aluminum chloride is common, other catalysts like tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) have been used effectively for the C-acylation of thiophenes. core.ac.uk For instance, the reaction of N-(4-methoxybenzoyl)benzotriazole with thiophene in the presence of TiCl₄ has been shown to produce (4-methoxyphenyl)(2-thienyl)methanone in a 78% yield. core.ac.uk

Optimization studies have also focused on the stoichiometry of the reactants and catalyst. Research on the acylation of various aromatic compounds has shown that adjusting the concentration of the acylating agent and the reaction temperature can significantly impact the product yield. researchgate.net For example, in related systems, lowering the equivalent of the acylating agent from 1.0 to 0.9 equivalents led to an increase in yield from 74% to 78%. researchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Thiophene Derivatives

| Acylating Agent | Catalyst | Solvent | Product Yield | Reference |

|---|---|---|---|---|

| N-(4-Methoxybenzoyl)benzotriazole | TiCl₄ | Dichloromethane | 78% | core.ac.uk |

| 4-Methoxybenzoyl Chloride | AlCl₃ | Dichloromethane | Not specified |

Alternative Synthetic Routes to this compound and its Analogues

Beyond the traditional Friedel-Crafts reaction, several alternative synthetic pathways have been developed for the synthesis of this compound and structurally related compounds.

Synthesis from 2-(4-Methoxybenzoyl)-3-(phenylamino)-3-thioxopropanoate

An alternative route allows for the synthesis of thiophene derivatives starting from ethyl 2-(4-methoxybenzoyl)-3-(phenylamino)-3-thioxopropanoate. researchgate.net In a key study, this starting material was reacted with various 1-aryl-2-bromoethanones. researchgate.net This reaction proceeds to form highly substituted thiophenes, specifically ethyl 5-aryl-4-(4-methoxyphenyl)-2-(phenylamino)thiophene-3-carboxylates. researchgate.net This method provides a pathway to complex thiophene structures containing the 4-methoxyphenyl (B3050149) moiety, though not directly to this compound itself, but to its derivatives. researchgate.net

Palladium-Catalyzed Coupling Reactions for Benzo[b]thiophene Derivatives

Palladium-catalyzed coupling reactions have emerged as a powerful tool for the synthesis of benzo[b]thiophenes, which are analogues of thiophenes featuring a fused benzene (B151609) ring. One such approach is a domino reaction that uses thiourea (B124793) as a dihydrosulfide surrogate for C-S bond formation, cross-coupling, and cyclization. organic-chemistry.org This method effectively produces benzo[b]thiophenes from aryl halides and alkynes in high yields. organic-chemistry.org

Another palladium-catalyzed strategy involves a Sonogashira-type cross-coupling reaction between 2-iodothiophenol (B3069315) and a terminal alkyne, such as phenylacetylene. rsc.org This reaction proceeds to furnish a range of 2-substituted benzo[b]thiophenes in moderate to good yields. rsc.org Furthermore, a method involving the palladium-catalyzed coupling of C–H and C–S bonds has been developed for the synthesis of dibenzothiophene (B1670422) derivatives, which are extended fused systems. nih.gov These advanced catalytic methods provide access to a diverse array of benzo[b]thiophene structures, which are valuable in materials science and medicinal chemistry. organic-chemistry.orgrsc.org

Catalyst-Free Synthesis of Thiophene Derivatives

In recent years, catalyst-free synthetic methods have gained traction for their efficiency and reduced environmental impact. These reactions often proceed in aqueous media or under solvent-free conditions at room temperature. For instance, a catalyst-free, water-mediated approach has been demonstrated for the synthesis of bis(hydroxyethyl)thioethers from epoxides and sodium sulfide (B99878) with excellent yields. rsc.org Another protocol involves the conjugate thia-Michael addition of thiols to α,β-unsaturated carbonyl compounds in water at room temperature to produce β-sulfido carbonyl compounds. rsc.org

While a direct catalyst-free synthesis for this compound is not prominently documented, related structures have been achieved. One notable example is the synthesis of Diethyl 5-(dimethylamino)-4-(4-methoxybenzoyl)thiophene-2,3-dicarboxylate, highlighting the viability of forming complex thiophene systems without a catalyst. rsc.org Such methods often rely on the inherent reactivity of the starting materials, simplifying the procedure and purification process. rsc.orgacs.org

Gewald Aminothiophene Synthesis and Related Approaches

The Gewald reaction is a cornerstone in thiophene chemistry, providing a versatile route to poly-substituted 2-aminothiophenes. wikipedia.org The reaction is a multi-component condensation involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism commences with a Knoevenagel condensation between the carbonyl compound and the activated nitrile. wikipedia.orgresearchgate.net This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.orgresearchgate.net

This methodology has been successfully employed to synthesize analogues that are structurally similar to this compound. A prime example is the synthesis of 2-Amino-3-(4-methoxybenzoyl)thiophene, which was prepared with a high yield of 80%. thieme-connect.com The reaction demonstrates the utility of the Gewald approach in constructing thiophenes bearing a benzoyl moiety. thieme-connect.comthieme-connect.com The use of different activated nitriles and carbonyl compounds allows for extensive variation, making it a key strategy for generating libraries of thiophene derivatives for further study. thieme-connect.comnih.gov

Fiesselmann Thiophene Synthesis

The Fiesselmann thiophene synthesis is another significant method for constructing the thiophene ring. derpharmachemica.com This reaction typically involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base to generate 3-hydroxy-2-thiophenecarboxylic acid derivatives. researchgate.netwikipedia.org The reaction mechanism proceeds through a sequence of base-catalyzed 1,4-conjugate additions, followed by an intramolecular Dieckmann condensation to form the cyclic ketone. derpharmachemica.com

The versatility of the Fiesselmann synthesis is one of its key strengths. By varying the starting materials, a wide array of substituted thiophenes can be accessed. derpharmachemica.com For example, using α-mercaptocarbonyl systems in place of thioglycolic acid derivatives expands the reaction's applicability. researchgate.netderpharmachemica.com Furthermore, if the substrate contains a nitrile group instead of an ester, the reaction yields 3-aminothiophenes, demonstrating its adaptability for producing different functionalized thiophene cores. wikipedia.org

Hinsberg Thiophene Synthesis

The Hinsberg synthesis provides a direct route to the thiophene nucleus through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base. researchgate.netderpharmachemica.com This reaction is mechanistically related to the Stobbe condensation. derpharmachemica.comresearchgate.netyoutube.com The process involves two sequential aldol-type condensations. derpharmachemica.com The initial product is often an ester-acid which can be hydrolyzed during workup to yield the corresponding diacid. derpharmachemica.com The Hinsberg reaction has been utilized to prepare a variety of 3,4-disubstituted thiophen-2-carboxylates and -2,5-dicarboxylates. researchgate.net

Considerations in Synthetic Strategy for Analogues

The synthesis of analogues of this compound requires careful strategic planning, particularly concerning the control of substituent placement (regioselectivity) and the maximization of product formation (yield optimization).

Regioselectivity in Thiophene Functionalization

Regioselectivity is a critical factor in thiophene chemistry due to the differential reactivity of the ring positions. The thiophene ring is an electron-rich aromatic system, and electrophilic substitution reactions, such as the Friedel-Crafts acylation commonly used to introduce the benzoyl group, preferentially occur at the α-positions (C2 and C5). researchgate.net This inherent reactivity makes the synthesis of 2-acylthiophenes from unsubstituted thiophene a relatively straightforward process.

When the thiophene ring is already substituted, the directing effects of the existing substituent must be considered.

2-Substituted Thiophenes : Further functionalization is strongly directed to the C5 position. For example, iridium-catalyzed borylation of 2-substituted thiophenes shows excellent regioselectivity for the 5-borylated product. nih.gov

3-Substituted Thiophenes : Directing functionalization to a specific position is more challenging. Palladium-catalyzed direct arylation of 3-substituted thiophenes often results in a mixture of C2 and C5 arylated products. beilstein-journals.orgrsc.org However, the regioselectivity can be influenced by the choice of catalyst, base, and the steric properties of the coupling partners, sometimes allowing for the selective formation of the C5-arylated isomer. beilstein-journals.org

This control over regioselectivity is essential for the rational design and synthesis of specific thiophene-based compounds. rsc.orgrsc.org

Yield Optimization in this compound Synthesis

Maximizing the yield is a primary goal in any synthetic procedure. For the synthesis of this compound, which is often achieved via Friedel-Crafts acylation, several factors can be manipulated to optimize the yield. Key parameters include reaction temperature, solvent, base, and the purity of the reagents. Maintaining a controlled temperature, typically between 0–25°C, can prevent side reactions such as over-acylation or decomposition of the thiophene ring.

The optimization of reaction conditions is a common practice in the synthesis of related thiophene derivatives. Studies on the synthesis of 2-aroylbenzo[b]thiophen-3-ols, for example, have shown that screening different bases and solvents is crucial for maximizing product formation, with yields reaching as high as 87% under optimized conditions. rsc.orgrsc.org The choice of base and solvent system can dramatically impact the reaction outcome, as illustrated in the table below, which summarizes findings from various syntheses of related thiophene compounds.

| Thiophene Product | Reaction Type | Conditions (Base/Solvent/Temp) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aroylbenzo[b]thiophen-3-ol | SN2/Cyclization | Triethylamine / DMF / RT | 87% | rsc.org |

| 2-Amino-3-(4-methoxybenzoyl)thiophene | Gewald Reaction | Not specified base / Ethanol / Reflux | 80% | thieme-connect.com |

| 3-(4-methoxyphenyl) substituted thiophene | Ring-opening/closure | Ethylamine / Ethanol / Reflux | 68% | lnu.edu.cn |

| Methyl 2-(4-methoxyanilino)-5-(4-nitrobenzoyl)-4-methylthiophene-3-carboxylate | Multistep Synthesis | Not specified | 60% | tandfonline.com |

| 2-Aroylbenzo[b]thiophen-3-ol | SN2/Cyclization | Pyridine (B92270) / DMF / RT | 65% | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of all hydrogen and carbon atoms within 2-(4-Methoxybenzoyl)thiophene.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the methoxy (B1213986) group, the 4-methoxyphenyl (B3050149) ring, and the thiophene (B33073) ring. The methoxy group protons typically appear as a sharp singlet around δ 3.8-3.9 ppm. rsc.org For instance, similar 4-methoxyphenyl moieties show this singlet at δ 3.83 ppm and δ 3.82 ppm. rsc.orgiucr.org

The protons on the 1,4-disubstituted benzene (B151609) ring form a distinct AA'BB' system. The two protons ortho to the electron-donating methoxy group are shielded and appear upfield, typically around δ 6.8-7.0 ppm as a doublet, while the two protons ortho to the electron-withdrawing carbonyl group are deshielded and resonate downfield around δ 7.8-8.0 ppm, also as a doublet. rsc.orgrsc.orgiucr.org

The three protons on the 2-substituted thiophene ring exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts are influenced by the electron-withdrawing effect of the benzoyl group. Generally, thiophene protons resonate between δ 6.5 and δ 8.0 ppm. rsc.orgresearchgate.net In a related compound, the ¹H NMR spectrum showed multiplets for the aromatic protons in the range of δ 7.12-7.85 ppm, which includes the thiophene and benzoyl protons. rsc.org

Interactive Table: Representative ¹H NMR Chemical Shifts for this compound Moiety

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| -OCH₃ | ~3.83 | Singlet | N/A | iucr.org |

| Phenyl H (ortho to -OCH₃) | ~6.87 | Doublet | ~8.3 | iucr.org |

| Phenyl H (ortho to C=O) | ~7.86 | Doublet | ~8.3 | iucr.org |

| Thiophene H | ~7.1 - 7.9 | Multiplet | - | rsc.org |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The carbonyl carbon of the ketone is highly deshielded and appears at a characteristic downfield shift, reported to be around δ 192.7 ppm in a very similar structural analogue. iucr.org This is distinct from carbonyl carbons in amides or esters, which typically resonate further upfield. scielo.br

The carbons of the 4-methoxyphenyl ring show predictable shifts. The carbon attached to the methoxy group (C-O) is found around δ 163.7 ppm, while the methoxy carbon itself appears around δ 55.4 ppm. iucr.org The other aromatic carbons of this ring appear in the typical δ 113-132 ppm range. iucr.orgccsenet.org The carbon atom of the thiophene ring directly bonded to the carbonyl group is deshielded, while the other thiophene carbons resonate at shifts characteristic for the heterocycle, generally around δ 125-135 ppm. hmdb.ca

Interactive Table: Representative ¹³C NMR Chemical Shifts for this compound Moiety

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C=O (Ketone) | ~192.7 | iucr.org |

| C-OCH₃ (Aromatic) | ~163.7 | iucr.org |

| -OCH₃ | ~55.4 | iucr.org |

| Phenyl C (ortho to -OCH₃) | ~113.8 | iucr.org |

| Phenyl C (ortho to C=O) | ~130.1 | iucr.org |

| Phenyl C (ipso to C=O) | ~128.5 | iucr.org |

| Thiophene C | ~125 - 145 | iucr.orghmdb.ca |

NMR data, combined with structural information from techniques like X-ray crystallography, reveals insights into the molecule's preferred three-dimensional shape. The key conformational feature is the rotation around the single bond connecting the thiophene ring and the benzoyl group. Due to steric hindrance between the aromatic rings, the molecule is not perfectly planar. iucr.org

Studies on analogous structures show that the dihedral angle between the planes of the thiophene and phenyl rings can be around 9-11°. iucr.org This twisting influences the electronic conjugation between the two ring systems. If the rotational barrier around the C(thiophene)-C(carbonyl) bond is high enough, and multiple stable conformations exist, it could lead to the observation of separate signals for each rotamer in the NMR spectrum, a phenomenon known as slow exchange. copernicus.org However, typically, rapid rotation at room temperature leads to an averaged spectrum.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is complex, but key bands can be assigned to specific molecular motions. Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of these vibrational modes. epstem.netiosrjournals.org

C=O Stretch: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group. This typically appears in the region of 1630-1680 cm⁻¹. For related benzophenone (B1666685) structures, this stretch is found around 1650 cm⁻¹. asianpubs.org

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene and thiophene rings are observed in the 3000-3100 cm⁻¹ region. asianpubs.org

Aliphatic C-H Stretch: The C-H stretching modes of the methoxy group are found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. asianpubs.org

C-O-C Stretch: The ether linkage of the methoxy group gives rise to characteristic asymmetric and symmetric stretching vibrations, usually appearing as strong bands around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Thiophene Ring Vibrations: The thiophene ring has several characteristic in-plane stretching and bending vibrations. C=C stretching bands are found in the 1350-1530 cm⁻¹ region. iosrjournals.org The C-S stretching mode is typically weaker and appears at lower frequencies, often between 680 and 710 cm⁻¹. iosrjournals.org Raman spectroscopy is particularly useful for observing the symmetric vibrations of the thiophene ring. nih.gov

Interactive Table: Key Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy | Reference |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | asianpubs.org |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | IR, Raman | asianpubs.org |

| C=O Stretch (Ketone) | 1630 - 1680 | IR (Strong) | asianpubs.org |

| Aromatic Ring Stretch | 1400 - 1600 | IR, Raman | iosrjournals.org |

| C-O-C Asymmetric Stretch | ~1250 | IR (Strong) | asianpubs.org |

| C-O-C Symmetric Stretch | ~1030 | IR | asianpubs.org |

| C-S Stretch | 680 - 710 | IR, Raman | iosrjournals.org |

The combination of IR and Raman spectra provides a unique "molecular fingerprint" for this compound, confirming the presence of its key structural components. The intense band for the C=O stretch is unambiguous proof of the ketone functional group. asianpubs.org Similarly, the strong absorptions associated with the C-O-C stretching of the ether linkage confirm the methoxy group. asianpubs.org

The collection of peaks in the 1400-1600 cm⁻¹ region corresponds to the skeletal vibrations of both the thiophene and benzene aromatic rings. iosrjournals.org The C-H stretching bands above 3000 cm⁻¹ and the out-of-plane bending vibrations below 900 cm⁻¹ further characterize the substitution patterns on these rings. The presence of bands attributable to C-S vibrations provides direct evidence for the thiophene heterocycle. iosrjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules. By measuring the absorption of light in the ultraviolet and visible regions, it is possible to identify the electronic transitions occurring within the molecule.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of thiophene and its derivatives is characterized by absorptions arising from π→π* and n→π* electronic transitions. researchgate.netelte.hulibretexts.org For conjugated systems, the most significant transition is often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orgmsu.edu In molecules like this compound, which contain both a thiophene ring and a substituted benzene ring, the electronic spectrum is a composite of the transitions within these chromophores, modified by their conjugation. The presence of the carbonyl group and the methoxy substituent further influences the positions and intensities of the absorption bands. nii.ac.jp Thiophene itself has a characteristic absorption band around 235 mμ. nii.ac.jp The substitution of a chromophore like the methoxybenzoyl group onto the thiophene ring generally results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. libretexts.org

Specific absorption maxima (λmax) for this compound are reported in various studies. For instance, a λmax of approximately 355 nm has been observed for similar styryl-thiophene derivatives, which is attributed to the HOMO-LUMO transition. mdpi.com The absorption of light at specific wavelengths is responsible for the color of a compound; for example, absorption between 420-430 nm results in a yellow appearance. msu.eduuzh.ch

| Compound/Derivative Type | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Thiophene | 235 | π→π | nii.ac.jp |

| Styryl-thiophene derivatives | ~355 | HOMO-LUMO | mdpi.com |

| Polythiophene | 530 and 290 | π→π and n→π* | researchgate.net |

Correlation with Electronic Structure and Conjugation

The position and intensity of absorption bands in the UV-Vis spectrum are directly related to the extent of conjugation in the molecule. libretexts.org In this compound, the π-electron systems of the thiophene and methoxyphenyl rings are linked through the carbonyl group, creating an extended conjugated system. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths (a bathochromic shift) compared to the individual, unconjugated chromophores. libretexts.org

The electron-donating methoxy group on the benzoyl ring further influences the electronic structure by increasing the electron density within the conjugated system. This can lead to a more delocalized π-system and a further shift of the absorption maximum to longer wavelengths. nih.gov The planarity of the molecule also plays a crucial role; a more planar conformation allows for more effective overlap of p-orbitals and, consequently, greater conjugation and a more pronounced bathochromic shift. iucr.org Computational studies, such as those using Density Functional Theory (DFT), can be employed to correlate experimental UV-Vis spectra with calculated electronic transitions and molecular orbital energies, providing a deeper understanding of the electronic structure. grafiati.com

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound, the expected molecular formula is C12H10O2S, which corresponds to a molecular weight of 218.27 g/mol . scbt.comthermofisher.comfishersci.no In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The observation of a molecular ion peak at m/z 218 would strongly support the identity of the compound.

Further fragmentation of the molecular ion in the mass spectrometer can provide additional structural information. For example, the fragmentation pattern of di-(4-methoxybenzyl) trisulphide shows characteristic losses of sulfur atoms and fragments corresponding to the methoxybenzyl group. londonmet.ac.uk Similarly, for N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide, key fragments include the loss of the thiophene-containing side chain and a benzyl-methoxy fragment. Analysis of the fragmentation pattern of this compound would be expected to show fragments corresponding to the thiophen-2-ylcarbonyl cation and the 4-methoxyphenyl cation, further confirming its structure.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H10O2S | scbt.comthermofisher.comfishersci.no |

| Molecular Weight | 218.27 g/mol | scbt.comfishersci.no |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for elucidating the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

While the specific crystal structure of this compound is not detailed in the provided search results, numerous studies on similar thiophene derivatives demonstrate the power of this technique. For example, the crystal structure of 2-(4-methoxybenzylthio)-1-phenylethanone was determined to be in the orthorhombic space group Pna21. researchgate.net Similarly, the structures of various other substituted thiophenes have been elucidated, providing insights into their molecular conformations and packing in the solid state. iucr.orgresearchgate.netnih.govresearchgate.net The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystallographic data. researchgate.net

| Parameter | 2-(4-methoxybenzylthio)-1-phenylethanone | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pna21 | researchgate.net |

| a (Å) | 7.5424(4) | researchgate.net |

| b (Å) | 11.9347(6) | researchgate.net |

| c (Å) | 15.2506(7) | researchgate.net |

| V (ų) | 1372.80(12) | researchgate.net |

| Z | 4 | researchgate.net |

Conformational Analysis in Crystalline State

Conformational analysis describes the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.comlibretexts.org X-ray crystallography reveals the preferred conformation of a molecule in the solid state. A key parameter in the conformational analysis of molecules like this compound is the dihedral angle between the thiophene and phenyl rings. This angle is determined by the rotation around the single bond connecting the carbonyl carbon to the thiophene ring and the single bond connecting the carbonyl carbon to the phenyl ring.

In related structures, these dihedral angles can vary significantly. For example, in 3,4-bis[(4-methoxybenzoyl)methylsulfanyl]thiophene, the dihedral angles between the thiophene and phenyl rings are relatively small, at 9.4(1)° and 10.6(1)°, indicating a nearly planar molecule. iucr.org In contrast, in diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate, the dihedral angle between the thiophene and benzene rings is much larger at 75.2(1)°. nih.gov In another example, the dihedral angles between the thiophene and pyridine (B92270) rings in a series of carbohydrazide (B1668358) derivatives ranged from 4.97(8)° to 83.52(13)°, demonstrating the conformational flexibility of these systems. nih.gov The specific conformation adopted by this compound in the crystalline state will be influenced by a balance of electronic effects, such as the desire for extended conjugation which favors planarity, and steric effects, which may favor a more twisted conformation to relieve crowding. libretexts.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting molecular properties from first principles. Among the most widely used techniques are Density Functional Theory (DFT) and Hartree-Fock (HF) methods, which provide a balance between accuracy and computational cost.

Density Functional Theory (DFT) has become a standard method for electronic structure calculations in chemistry. Its popularity stems from its ability to include electron correlation at a lower computational cost than traditional ab initio methods. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for calculations on organic molecules, including thiophene (B33073) derivatives. For instance, DFT calculations using the B3LYP functional have been successfully applied to optimize the geometry and analyze the electronic properties of compounds containing the (4-methoxyphenyl) and thiophene-2-yl-methanone framework niscpr.res.inresearchgate.net.

The Hartree-Fock (HF) method is another foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While HF systematically neglects electron correlation, leading to some inaccuracies, it provides a valuable qualitative picture and serves as a starting point for more advanced, correlated methods. It is often used in conjunction with DFT to provide a comparative analysis of electronic structures dergipark.org.tr.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules containing second-row elements like sulfur, Pople-style basis sets are commonly used.

A frequently chosen basis set for thiophene derivatives is 6-311+G(d,p) or 6-311++G(d,p) niscpr.res.inresearchgate.netdergipark.org.tr. This nomenclature indicates:

6-311 : A triple-zeta valence basis set, meaning three basis functions are used for each valence atomic orbital.

+ : The inclusion of diffuse functions on heavy (non-hydrogen) atoms, which are important for describing anions and weak interactions. A second '+' indicates diffuse functions are also added to hydrogen atoms.

(d,p) : The addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) to allow for more flexibility in the orbital shapes, which is critical for accurately describing chemical bonds.

Geometry optimization is a key step in these calculations, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the most stable three-dimensional structure. For a related compound, (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone, structural analysis revealed a significant twist between the thiophene and 4-methoxyphenyl (B3050149) rings, with a dihedral angle of 43.70° nih.gov. Such conformational details are precisely what geometry optimization procedures using DFT or HF methods aim to predict.

Electronic Structure Analysis

Once the molecular geometry is optimized, a variety of analyses can be performed to understand the electronic landscape of the molecule. These include examining the frontier molecular orbitals, mapping the electrostatic potential, and analyzing orbital interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A small energy gap suggests that the molecule is more reactive and can be easily excited.

In a computational study of a related derivative, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, the FMOs were analyzed using the B3LYP/6-311+G(d,p) level of theory niscpr.res.inresearchgate.net. The analysis provides insight into the distribution of electron density and the sites most likely to be involved in chemical reactions.

| Property | Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -2.01 |

| Energy Gap (ΔE) | 3.86 |

| Table 1: Calculated Frontier Molecular Orbital energies for (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. niscpr.res.inresearchgate.net |

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals indicates the nucleophilic and electrophilic regions of the molecule, respectively.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface researchgate.netlibretexts.org. It is invaluable for predicting how molecules will interact with each other, identifying sites for nucleophilic and electrophilic attack ucsb.eduwalisongo.ac.id.

The MEP map is color-coded to represent different potential values:

Red : Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. In 2-(4-Methoxybenzoyl)thiophene, these would be centered on the carbonyl and methoxy (B1213986) oxygen atoms.

Blue : Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. This would be expected around the hydrogen atoms of the aromatic rings.

Green : Represents areas of neutral potential.

For thiophene-containing molecules, the MEP surface reveals the electron-rich nature of the heteroatoms and the electron-deficient areas associated with hydrogen atoms, guiding the understanding of intermolecular interactions dergipark.org.trresearchgate.net.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying the interactions between filled donor orbitals and empty acceptor orbitals researchgate.net. This method quantifies hyperconjugative interactions and charge delocalization, which contribute to molecular stability.

The analysis calculates the second-order perturbation energy, E(2), which measures the strength of the interaction between a donor NBO and an acceptor NBO. A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule.

In the study of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, NBO analysis was used to investigate intramolecular charge transfer niscpr.res.inresearchgate.net. Key interactions often involve the lone pairs (LP) of heteroatoms like oxygen, nitrogen, and sulfur donating electron density into antibonding orbitals (π* or σ*) of nearby bonds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) of Carbonyl | π* (C-Thiophene) | High |

| LP (O) of Methoxy | π* (C-C Phenyl) | High |

| π (Phenyl Ring) | π* (Carbonyl C=O) | Moderate |

| π (Thiophene Ring) | π* (Carbonyl C=O) | Moderate |

| Table 2: A qualitative representation of expected significant NBO interactions and their stabilization energies (E(2)) for a structure like this compound, based on analyses of similar compounds. |

Spectroscopic Property Simulations and Validation

Computational simulations of spectra are vital for interpreting experimental data and assigning specific spectral features to corresponding molecular motions or electronic transitions.

Theoretical vibrational analysis, typically performed using DFT methods like B3LYP, allows for the prediction of infrared (IR) and Raman active modes. These calculations are crucial for assigning the vibrational bands observed in experimental spectra. For molecules similar to this compound, such as 2-benzoyl thiophene, detailed vibrational assignments have been established through computational studies.

The vibrational spectrum of this compound is characterized by several key regions:

C-H Vibrations: Aromatic C-H stretching vibrations from both the thiophene and benzene (B151609) rings are expected in the 3100-3000 cm⁻¹ range. The methyl group's (–CH₃) symmetric and asymmetric stretching modes typically appear in the 2950-2850 cm⁻¹ region.

Carbonyl (C=O) Stretching: The most intense and characteristic band is the C=O stretching vibration of the benzoyl group. For related benzoyl thiophenes, this mode is calculated to be in the region of 1630-1660 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the thiophene and benzene rings produce a series of bands in the 1600-1400 cm⁻¹ region. Thiophene ring stretching modes are typically identified around 1520, 1410, and 1350 cm⁻¹.

C-O Stretching: The methoxy group gives rise to characteristic C-O stretching vibrations. The aryl-O stretching is expected around 1250 cm⁻¹, while the O-CH₃ stretch appears near 1025 cm⁻¹.

C-S Vibrations: The C-S stretching modes of the thiophene ring are generally found at lower wavenumbers, typically in the 850-650 cm⁻¹ range.

A comparison of calculated and experimental frequencies for a related compound, 2-benzoyl thiophene, highlights the accuracy of these theoretical methods.

| Vibrational Mode | Calculated Frequency (cm⁻¹) for 2-Benzoyl Thiophene | Experimental Frequency (cm⁻¹) for 2-Benzoyl Thiophene | Expected Range for this compound (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | 1631 | 1629 (FT-IR), 1631 (Raman) | ~1630-1660 |

| Aromatic C=C Stretch | 1574 | 1576 (FT-IR), 1577 (Raman) | ~1400-1600 |

| Thiophene Ring Stretch | 1409 | 1408 (FT-IR), 1410 (Raman) | ~1350-1520 |

| Aryl-O-CH₃ Stretch | - | - | ~1250 (Asym), ~1025 (Sym) |

The prediction of nuclear magnetic resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation.

¹H NMR: For the this compound molecule, the aromatic protons on the thiophene and benzene rings are expected to resonate in the δ 7.0-8.0 ppm range. The protons on the methoxy-substituted benzene ring would appear as distinct doublets, influenced by the electron-donating effect of the methoxy group. The thiophene protons would also show characteristic coupling patterns. The three protons of the methoxy group (–OCH₃) would appear as a sharp singlet, typically upfield around δ 3.8-4.0 ppm.

¹³C NMR: The carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of δ 180-190 ppm. The aromatic carbons would resonate between δ 110-150 ppm. The carbon of the methoxy group is expected at approximately δ 55-60 ppm. The carbon atom of the benzene ring attached to the methoxy group would be significantly shielded compared to the others.

The following table presents typical calculated ¹³C NMR chemical shifts for the core structures.

| Carbon Atom | Typical Calculated Chemical Shift (ppm) Range |

|---|---|

| C=O | 180 - 190 |

| Quaternary Carbon (Benzene, C-CO) | 135 - 140 |

| Quaternary Carbon (Thiophene, C-CO) | 142 - 147 |

| Quaternary Carbon (Benzene, C-OCH₃) | 160 - 165 |

| Aromatic CH (Benzene) | 114 - 133 |

| Aromatic CH (Thiophene) | 128 - 135 |

| -OCH₃ | 55 - 60 |

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis absorption spectra and analyze the underlying electronic transitions. For conjugated systems like this compound, the spectra are typically dominated by π→π* and n→π* transitions.

The presence of the thiophene ring, the benzoyl group, and the electron-donating methoxy group creates an extended π-conjugated system. This leads to intramolecular charge transfer (ICT) character in its electronic transitions. The lowest energy absorption band, corresponding to the HOMO→LUMO transition, is expected to be an ICT band. The HOMO is likely localized over the electron-rich thiophene and methoxy-benzene moieties, while the LUMO is expected to be centered on the electron-withdrawing benzoyl group. For similar thienylazo-thiazole dyes, absorption maxima (λ_max) are observed in the range of 400-550 nm, indicating strong absorption in the visible region. Theoretical calculations for thiophene-based D-π-A chromophores predict significant absorption bands corresponding to these charge-transfer transitions. The calculated spectrum for this compound is expected to show a strong absorption band in the near-UV or visible region, characteristic of such extended π-systems.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its properties. Conformational analysis involves studying the rotation around single bonds to find the most stable arrangement of the atoms. The key parameter is the dihedral angle between the plane of the thiophene ring and the plane of the 4-methoxybenzoyl group.

Computational studies on similar structures, like (E)-N′-(4-Methoxybenzylidene)thiophene-2-carbohydrazide, show a dihedral angle of 15.20° between the thiophene and methoxy-phenyl rings, indicating a nearly planar conformation nih.gov. However, in other substituted thiophenes, such as Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate, steric hindrance can lead to a much larger dihedral angle (75.2°) iucr.org. For this compound, a balance between conjugative stabilization (favoring planarity) and steric repulsion (favoring a twisted conformation) determines the final geometry. The most stable conformer is likely to be twisted, but with a relatively small dihedral angle to allow for significant π-electron delocalization across the bridging carbonyl group. Intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions, can further stabilize specific conformations.

Nonlinear Optical (NLO) Properties

Molecules with large differences in electron density, such as those with donor and acceptor groups connected by a π-conjugated system (D-π-A), often exhibit significant nonlinear optical (NLO) properties. This compound fits this structural motif, with the methoxy-phenyl and thiophene groups acting as electron donors and the carbonyl group acting as an electron acceptor.

Theoretical calculations of NLO properties focus on the first hyperpolarizability (β), a measure of the second-order NLO response. DFT calculations are a standard method for predicting these values. For a molecule to have a non-zero β value, it must possess a non-centrosymmetric charge distribution. The inherent asymmetry and intramolecular charge transfer character of this compound suggest it could be a promising candidate for NLO applications. Computational studies on various thiophene-based chromophores have shown that the strategic placement of donor and acceptor groups can lead to large hyperpolarizability values. The magnitude of β is strongly dependent on the efficiency of the charge transfer from the donor to the acceptor through the π-bridge, a feature that is well-established in the structure of this compound.

Reactivity and Chemical Transformations of 2 4 Methoxybenzoyl Thiophene

Reactions at the Thiophene (B33073) Ring

The thiophene ring in 2-(4-methoxybenzoyl)thiophene is susceptible to electrophilic substitution reactions, a characteristic feature of this aromatic heterocycle. The presence of the electron-withdrawing benzoyl group at the 2-position deactivates the ring towards electrophilic attack compared to unsubstituted thiophene. However, the sulfur atom's ability to stabilize the intermediate carbocation directs incoming electrophiles primarily to the 5-position.

Electrophilic aromatic substitution is a cornerstone of thiophene chemistry. Generally, thiophene is more reactive than benzene (B151609) in such reactions. sapub.org Substitution typically occurs at the C2 position. sapub.org When the 2-position is occupied, as in this compound, electrophilic substitution is directed to the 5-position.

One notable transformation is the preparation of 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide. This synthesis involves the reaction of the starting material with thionyl chloride, followed by treatment with concentrated ammonium (B1175870) hydroxide, indicating a sulfonation reaction at one of the available positions on the thiophene ring, likely the 5-position, followed by conversion to the sulfonamide. google.com

Reactions at the Benzoyl Moiety

The carbonyl group of the benzoyl moiety is a prime site for nucleophilic attack and reduction reactions. Standard reduction methods can be employed to convert the ketone into a secondary alcohol, (4-methoxyphenyl)(thiophen-2-yl)methanol. More vigorous reduction conditions, such as the Wolff-Kishner or Clemmensen reductions, can lead to the complete deoxygenation of the carbonyl group, yielding 2-(4-methoxybenzyl)thiophene. google.com

The reactivity of the benzoyl group is analogous to that of other aryl ketones. For instance, it can undergo condensation reactions with various nucleophiles. A key reaction is the formation of thiosemicarbazones through condensation with thiosemicarbazide (B42300). researchgate.net This reaction serves as a critical step in the synthesis of various heterocyclic derivatives.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group on the benzoyl ring is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol, 2-(4-hydroxybenzoyl)thiophene. This dealkylation is typically achieved using strong acids like hydroiodic acid or Lewis acids such as boron tribromide. nih.gov The resulting phenolic group can then serve as a handle for further functionalization, for example, through etherification or esterification reactions. In the synthesis of certain benzo[b]thiophene derivatives, demethylation is a key step to unmask a hydroxyl group, which can be achieved using reagents like aluminum chloride or boron trichloride. researchgate.net

Derivatization and Functionalization Strategies

The versatile reactivity of this compound allows for a multitude of derivatization and functionalization strategies, enabling the synthesis of a diverse library of novel compounds with potential applications in medicinal and materials chemistry.

Synthesis of Novel Thiophene and 1,3-Thiazolidine Derivatives from Related Precursors

While direct derivatization of this compound into novel thiophene and 1,3-thiazolidine derivatives is a plausible synthetic avenue, much of the existing research describes the synthesis of such compounds from related precursors, highlighting general synthetic strategies that could be adapted.

The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes from α-cyano ketones, elemental sulfur, and an active methylene (B1212753) compound. sapub.org This approach could potentially be applied to derivatives of this compound.

The synthesis of 1,3-thiazolidin-4-ones is often achieved through the cyclocondensation of a ketone with an amine and a mercaptoacetic acid derivative. nih.govresearchgate.net For instance, the reaction of a ketone with thiosemicarbazide can yield a thiosemicarbazone, which can then be cyclized with agents like ethyl bromoacetate (B1195939) to form a 1,3-thiazolidin-4-one ring system. sapub.org This strategy provides a viable route to novel thiazolidinone derivatives starting from the carbonyl group of this compound.

| Starting Material | Reagents | Product | Reference |

| Ketone, Aniline, Thioglycolic Acid | APS (Ammonium Persulfate) | 1,3-Thiazolidin-4-one | sapub.org |

| Substituted Aldehydes, Ethyl 3-aminopropionate hydrochloride, Mercaptoacetic acid | One-pot condensation/cyclization | Ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionates | nih.gov |

| Thiosemicarbazone, Ethyl bromoacetate | Sodium acetate | 1,3-Thiazolidine-4-one derivative | sapub.org |

Formation of Azo Compounds

Azo compounds, characterized by the -N=N- functional group, are widely used as dyes. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. researchgate.net While this compound itself does not possess a primary amino group for direct diazotization, it could potentially act as a coupling partner if the thiophene ring is sufficiently activated. However, the electron-withdrawing nature of the benzoyl group makes this less favorable.

A more common approach involves the use of aminothiophene derivatives as the diazo component. sapub.org These can be synthesized and then diazotized to react with various coupling components to produce a wide range of thiophene-based azo dyes. sapub.org The synthesis of such dyes often involves reacting a diazotized aminothiophene with phenols, naphthols, or other activated aromatic systems. sapub.org

| Diazo Component | Coupling Component | Product Class | Reference |

| 3-Cyano-4-chloro-5-formylthiophene | 3-Methoxypropylamino-substituted pyridine (B92270) derivatives | Bi-heterocyclic azo dyes | |

| 2-Amino-thiazole | Phenols/Amines | Azo dyes with thiazole (B1198619) moiety | |

| Aminosulphonic acid-based amines | 4-Hydroxyl-1-methyl-2-(1H)-quinolone | Heterocyclic acid dyes |

Synthesis of Thiosemicarbazone Derivatives

The carbonyl group of this compound readily undergoes condensation with thiosemicarbazide to form the corresponding thiosemicarbazone. researchgate.net This reaction is typically carried out by refluxing the ketone and thiosemicarbazide in a suitable solvent, often with an acid catalyst.

Thiosemicarbazones are versatile intermediates and have been used in the synthesis of various heterocyclic compounds, including thiazoles and thiadiazoles. researchgate.net The general synthetic route involves the reaction of a ketone with a thiosemicarbazide derivative. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) reacts with thiosemicarbazide in refluxing methanol (B129727) to yield the corresponding thiosemicarbazone. This straightforward reaction highlights the potential for creating a diverse range of thiosemicarbazone derivatives from this compound.

| Ketone/Aldehyde | Reagent | Product | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Thiosemicarbazide | 2-Hydroxy-4-methoxybenzaldehyde thiosemicarbazone | |

| Various ketones/aldehydes | Thiosemicarbazide derivatives | Substituted thiosemicarbazones | researchgate.net |

Catalytic Transformations Involving this compound

The reactivity of this compound in catalytic transformations is governed by the presence of the thiophene ring, the benzoyl group, and the methoxy-substituted phenyl ring. While specific literature detailing the catalytic reactions of this compound is not extensively available, its potential transformations can be inferred from the well-established reactivity of related 2-acylthiophenes and aryl ketones under various catalytic conditions. These transformations are crucial for the synthesis of more complex molecules and for modifying the compound's chemical and physical properties.

Key reactive sites for catalytic transformations on this compound include the carbonyl group, the C-H bonds of the thiophene and phenyl rings, and the carbon-sulfur bond of the thiophene ring. A variety of catalytic systems, predominantly featuring transition metals such as palladium, rhodium, ruthenium, and nickel, can be employed to effect these changes.

Potential Catalytic Transformations:

Reduction of the Carbonyl Group: The ketone functionality is a prime site for catalytic hydrogenation to produce the corresponding secondary alcohol, (4-methoxyphenyl)(thiophen-2-yl)methanol. This transformation is typically achieved using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum dioxide under a hydrogen atmosphere. The reaction conditions, such as temperature, pressure, and catalyst choice, can be tuned to selectively reduce the carbonyl group without affecting the aromatic rings.

Hydrodesulfurization (HDS) of the Thiophene Ring: In processes such as petroleum refining, the removal of sulfur from organosulfur compounds is critical. Catalytic hydrodesulfurization of thiophene and its derivatives typically involves high temperatures and pressures in the presence of catalysts like cobalt-molybdenum sulfides (CoMoS) on an alumina (B75360) support. For this compound, this process would lead to the cleavage of the C-S bonds and the saturation of the thiophene ring, ultimately resulting in the formation of various aliphatic and aromatic hydrocarbons.

Cross-Coupling Reactions: The thiophene ring of this compound can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions would typically require prior functionalization of the thiophene ring, for instance, by introducing a halide at a specific position. For example, a brominated derivative of this compound could be coupled with a boronic acid (Suzuki-Miyaura) or an alkyne (Sonogashira) to form new carbon-carbon bonds.

C-H Bond Activation/Functionalization: Direct functionalization of the C-H bonds of the thiophene ring represents an atom-economical approach to introduce new substituents. Palladium catalysts are often used to activate the C-H bonds at the 5-position of the thiophene ring, allowing for arylation, alkenylation, or acylation reactions. The directing effect of the benzoyl group might influence the regioselectivity of such transformations.

The table below summarizes potential catalytic transformations for this compound based on the known reactivity of similar compounds.

Table 1: Potential Catalytic Transformations of this compound

| Transformation | Catalyst System (Example) | Reagent(s) | Product Type |

|---|---|---|---|

| Carbonyl Reduction | Pd/C | H₂ | Secondary Alcohol |

| Hydrodesulfurization | CoMoS/Al₂O₃ | H₂ | Aliphatic/Aromatic Hydrocarbons |

| Suzuki-Miyaura Coupling* | Pd(PPh₃)₄ | Arylboronic acid, Base | Aryl-substituted thiophene |

| Heck Coupling* | Pd(OAc)₂ | Alkene, Base | Alkenyl-substituted thiophene |

| C-H Arylation* | Pd(OAc)₂ | Aryl halide, Base | Aryl-substituted thiophene |

* These reactions would likely require a pre-functionalized derivative of this compound (e.g., halogenated) or specific directing groups for efficient and selective transformation.

It is important to note that the specific outcomes and efficiencies of these catalytic reactions would be highly dependent on the chosen catalyst, ligands, solvents, and reaction conditions. Further experimental studies are necessary to fully elucidate the catalytic reactivity of this compound.

Medicinal Chemistry and Biological Activity Investigations

Anticancer Activity and Cytotoxicity Studies

Derivatives of 2-(4-Methoxybenzoyl)thiophene have been a subject of significant research in oncology, demonstrating notable cytotoxic effects against various human cancer cell lines. These investigations are crucial in the search for novel therapeutic agents with improved efficacy and selectivity.

In vitro Assays against Cancer Cell Lines (e.g., HepG-2, MCF-7, NCI-H460, A549, MDA-MB-231)

A range of thiophene (B33073) derivatives has been synthesized and evaluated for their antiproliferative activity across multiple cancer cell lines. The cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For instance, a series of novel thienopyrimidine derivatives were tested against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.gov Similarly, other studies have evaluated thiophene analogues against non-small cell lung cancer (NCI-H460), central nervous system cancer (SF-268), and breast adenocarcinoma (MCF-7). ekb.egresearchgate.net The cytotoxic potential of these compounds is often compared to standard chemotherapeutic drugs like doxorubicin. ekb.egresearchgate.net

One study on 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[d]thiophene derivatives identified compounds with IC50 values ranging from 0.01 to 0.08 µM against MCF-7 and NCI-H460 cell lines. ekb.eg Another investigation into rhodanine (B49660) glycoside derivatives reported significant cytotoxicity against MCF-7, HepG2, and lung cancer (A549) cells. researchgate.net For example, compound 12f in this study showed potent activity with IC50 values of 7.17 µM, 2.2 µM, and 4.5 µM against MCF-7, HepG2, and A549 cells, respectively. researchgate.net Furthermore, certain tranilast (B1681357) derivatives incorporating a thiophene core displayed superior activity against prostate cancer (PC-3) cells compared to the standard drug 5-FU, with IC50 values as low as 2.64 µM. ekb.eg

Below is a table summarizing the cytotoxic activity of selected thiophene derivatives against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine Derivatives | HepG2 | Varies | nih.gov |

| Thienopyrimidine Derivatives | MCF-7 | Varies | nih.gov |

| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[d]thiophene | MCF-7 | 0.01 - 0.08 | ekb.eg |

| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[d]thiophene | NCI-H460 | 0.02 - 0.08 | ekb.eg |

| Tetrahydrobenzothieno[2,3-d]pyrimidine Analogues | A549 | 18.9 - 38.3 | ekb.eg |

| Rhodanine Glycoside Derivative (11a) | MCF-7 | 3.7 | researchgate.net |

| Rhodanine Glycoside Derivative (12f) | HepG2 | 2.2 | researchgate.net |

| Rhodanine Glycoside Derivative (12f) | A549 | 4.5 | researchgate.net |

| Tranilast Derivative (15) | MCF-7 | 3.5 | ekb.eg |

| Tranilast Derivative (15) | HepG2 | 2.85 | ekb.eg |

Preliminary Mechanism of Action Studies (e.g., Tubulin Polymerization Inhibition)

A primary mechanism contributing to the anticancer effects of thiophene-based compounds is the inhibition of tubulin polymerization. nih.govacs.org Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, motility, and structure. nih.govcytoskeleton.com Disruption of microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, and ultimately lead to programmed cell death, or apoptosis. nih.govnih.gov

Several studies have confirmed that derivatives of 2-benzoyl thiophene act as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. nih.gov For example, a series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives demonstrated significant growth inhibition and arrested cancer cells in the G2/M phase by depolymerizing microtubules. nih.gov Similarly, 4-substituted methoxybenzoyl-aryl-thiazoles, which are structurally related to this compound, exert their anticancer activity through this mechanism. nih.govacs.org A novel 5-arylalkynyl-2-benzoyl thiophene compound was also verified as a microtubule inhibitor that interacts with the colchicine binding site. nih.gov This inhibition leads to the disruption of the cellular microtubule network, cell cycle arrest, and subsequent apoptosis, highlighting a key pathway for the observed cytotoxicity. nih.govmdpi.com

Antimicrobial and Antifungal Properties

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities, making them promising candidates for the development of new anti-infective agents.

Evaluation of Minimum Inhibitory Concentration (MIC)

The antimicrobial and antifungal potency of thiophene compounds is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. mdpi.comfrontiersin.org

Studies have shown that thiophene derivatives are active against a variety of pathogens. For example, a spiro-indoline-oxadiazole derivative containing a thiophene moiety showed high activity against Clostridium difficile with MIC values of 2 to 4 μg/mL. nih.gov In the realm of antifungal research, one thiophene derivative exhibited good activity against Cryptococcus neoformans with an MIC of 17 μg/mL, which improved to 2.2 μg/mL when incorporated into a microemulsion. plu.mx Other benzo[b]thiophene derivatives have shown inhibitory activity against the Gram-positive bacterium Bacillus cereus and the fungus Candida albicans, with an MIC of 128 µg/mL. nih.gov

The table below presents MIC values for various thiophene derivatives against selected microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Spiro-indoline-oxadiazole Derivative | Clostridium difficile | 2 - 4 | nih.gov |

| Thiophene Derivative (5CN05) | Candida species | 270 - 540 | plu.mx |

| Thiophene Derivative (5CN05) | Cryptococcus neoformans | 17 | plu.mx |

| Thiophene Derivative in Microemulsion (ME-5CN05) | Cryptococcus neoformans | 2.2 | plu.mx |

| 3-Chlorobenzo[b]thiophene Derivative (19) | Bacillus cereus | 128 | nih.gov |

| 3-Chlorobenzo[b]thiophene Derivative (19) | Candida albicans | 128 | nih.gov |

| 3-Chlorobenzo[b]thiophene Derivative (19) | Staphylococcus aureus | 256 | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde (B30951) | Staphylococcus aureus | 1024 | nih.gov |

Proposed Mechanisms of Action (e.g., Nucleophilic Attack, Meisenheimer Complex Formation)

The precise mechanisms of antimicrobial action for this compound are multifaceted and can vary between derivatives. Research on related compounds suggests that a primary mode of action involves disrupting the bacterial cell membrane. nih.govfrontiersin.org Treatment with these compounds can lead to increased membrane permeability, causing the release of intracellular components like proteins and nucleic acids. nih.govfrontiersin.org

Docking studies have indicated that some thiophene derivatives may exert their effect by binding to bacterial outer membrane proteins (OMPs), which are crucial for bacterial integrity and function. frontiersin.org This interaction is believed to be a key step in their antimicrobial activity against certain Gram-negative bacteria. frontiersin.org For Staphylococcus aureus, the mechanism has been linked to compromising the cell membrane, which leads to the leakage of intracellular contents and ultimately cell death. nih.gov

Anti-inflammatory Activity

Thiophene-based compounds, including derivatives of this compound, are recognized for their significant anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The structural features of the thiophene ring and its substituents, such as methoxy (B1213986) groups, play an important role in their biological target recognition and activity. nih.gov

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govnih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. By inhibiting COX-1 and/or COX-2, thiophene derivatives can effectively reduce inflammation. nih.gov

In addition to enzyme inhibition, some thiophene derivatives can modulate the expression of inflammatory cytokines. nih.gov Studies have shown they can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov This dual action of enzyme inhibition and cytokine modulation makes thiophene derivatives attractive scaffolds for the development of novel anti-inflammatory drugs. nih.govnih.gov

Other Biological Applications

While research on the specific compound this compound is limited in some areas, studies on closely related thiophene and benzoyl derivatives provide insights into its potential biological roles.

Thiophene derivatives are recognized for their potential to act as antioxidants, substances that can mitigate the damaging effects of free radicals in biological systems. Research into novel thiophene and benzothiophene (B83047) analogs has demonstrated significant antioxidant activities. researchgate.net For instance, studies on thiourea (B124793) derivatives synthesized from 4-methoxybenzoyl chloride have shown that these compounds can act as effective scavengers of free radicals. rdd.edu.iquobaghdad.edu.iq